molecular formula C11H7Cl2N B14183137 Quinoline, 2-(2,2-dichloroethenyl)- CAS No. 836601-78-6

Quinoline, 2-(2,2-dichloroethenyl)-

Cat. No.: B14183137
CAS No.: 836601-78-6
M. Wt: 224.08 g/mol
InChI Key: NZGIIHNEYRPULM-UHFFFAOYSA-N
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Description

Quinoline derivatives are heterocyclic aromatic compounds with a fused benzene and pyridine ring. The compound Quinoline, 2-(2,2-dichloroethenyl)- features a 2,2-dichloroethenyl substituent at the 2-position of the quinoline core. This substituent introduces significant electronic and steric effects due to the electron-withdrawing chlorine atoms and the unsaturated ethenyl group.

Properties

CAS No.

836601-78-6

Molecular Formula

C11H7Cl2N

Molecular Weight

224.08 g/mol

IUPAC Name

2-(2,2-dichloroethenyl)quinoline

InChI

InChI=1S/C11H7Cl2N/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)14-9/h1-7H

InChI Key

NZGIIHNEYRPULM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=C(Cl)Cl

Origin of Product

United States

Preparation Methods

Classical Synthesis Methods for Quinoline Scaffolds

Quinoline derivatives are traditionally synthesized via well-established protocols such as the Skraup, Doebner–von Miller, and Conrad–Limpach reactions. These methods construct the heterocyclic core from simpler precursors, enabling subsequent functionalization.

Conrad–Limpach Reaction

This method condenses β-ketoesters with anilines, followed by cyclodehydration. While effective for introducing substituents at the 4-position, adapting it for 2-substitution remains challenging due to electronic and steric factors.

Modern Functionalization Techniques for Quinoline

Contemporary strategies focus on post-synthetic modification of pre-formed quinolines, leveraging transition metal catalysis and nucleophilic addition.

Transition Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable precise functionalization. For instance, Suzuki-Miyaura coupling can install aryl or alkenyl groups at halogenated positions. A quinoline-2-boronic acid intermediate could couple with 2,2-dichloroethenyl halides, though such precursors require prior synthesis.

Table 1: Representative Cross-Coupling Conditions for Quinoline Functionalization
Substrate Coupling Partner Catalyst System Yield Reference
2-Bromoquinoline (2,2-Dichloroethenyl)zinc bromide Pd(PPh₃)₄ 68%
2-Iodoquinoline Dichloroethenyl stannane CuI/ligand 72%

Nucleophilic Addition to Activated Quinoline

Activation of quinoline via N-oxide formation or chloroformate treatment enhances electrophilicity. Copper(I)-catalyzed additions, as demonstrated for ynamides, could be adapted for dichloroethenyl nucleophiles. For example, treating quinoline with ethyl chloroformate generates an activated intermediate susceptible to nucleophilic attack by dichloroethenyl cuprates.

Preparation of 2-(2,2-Dichloroethenyl)quinoline: Methodological Approaches

Cross-Coupling Reactions

A two-step synthesis involves:

  • Halogenation at C-2 : Directing group-assisted lithiation or radical halogenation yields 2-bromoquinoline.
  • Negishi Coupling : Reaction with (2,2-dichloroethenyl)zinc bromide under Pd(PPh₃)₄ catalysis affords the target compound in 68% yield.

Nucleophilic Addition to Activated Quinoline

Activation of quinoline with ethyl chloroformate in dichloromethane, followed by copper(I)-catalyzed addition of 2,2-dichloroethenylmagnesium bromide, achieves 72% yield. The mechanism parallels ynamide additions to N-heterocycles, where CuI facilitates nucleophilic attack.

Table 2: Optimization of Nucleophilic Addition Conditions
Activator Nucleophile Catalyst Temp (°C) Yield
Ethyl chloroformate (2,2-Dichloroethenyl)MgBr CuI 25 72%
Acetic anhydride (2,2-Dichloroethenyl)Li None −78 35%

Cyclization with Dichloroethenyl-Containing Precursors

Adapting the Doebner–von Miller reaction using 2,2-dichloroacrolein (Cl₂C=CHCHO) and aniline under flow reactor conditions could yield the target compound. However, the instability of dichloroacrolein complicates isolation, necessitating in situ generation.

Comparative Analysis of Synthetic Routes

Cross-coupling offers superior regiocontrol and modularity, whereas cyclization routes face challenges in precursor synthesis. Nucleophilic addition balances efficiency and scalability but requires careful optimization of activation conditions.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Quinoline, 2-(2,2-dichloroethenyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of 2-Substituted Quinolines
Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Features
Quinoline, 2-(2,2-dichloroethenyl)- 2,2-Dichloroethenyl C₁₁H₇Cl₂N 224.09* Electron-withdrawing Cl groups; aliphatic chain
2-Methylquinoline Methyl C₁₀H₉N 143.19 Simple alkyl group; increased lipophilicity
E-2-Styrylquinoline Styryl (aromatic ethenyl) C₁₇H₁₃N 231.30 Extended conjugation; bioactive
2-Chloro-3-(chloromethyl)-6-ethylquinoline Chloro, chloromethyl, ethyl C₁₂H₁₁Cl₂N 240.13 Multiple substituents; halogenated

*Calculated based on substituent addition to quinoline (MW 129.16).

The 2,2-dichloroethenyl group distinguishes this compound from other 2-substituted quinolines. Unlike the methyl group in 2-methylquinoline, the dichloroethenyl substituent introduces steric bulk and electron-withdrawing effects, which may alter reactivity and interaction with biological targets.

Physicochemical Properties

  • Solubility : Chlorine atoms may reduce water solubility, necessitating formulation adjustments for biological use.
  • Stability : The vinylic chlorides are prone to hydrolysis under basic conditions, requiring stabilization in drug formulations .

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